molecular formula C7H14O2 B3046291 (2R)-2-(butoxymethyl)oxirane CAS No. 121906-41-0

(2R)-2-(butoxymethyl)oxirane

Cat. No.: B3046291
CAS No.: 121906-41-0
M. Wt: 130.18 g/mol
InChI Key: YSUQLAYJZDEMOT-ZETCQYMHSA-N
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Description

(2R)-2-(butoxymethyl)oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(butoxymethyl)oxirane typically involves the reaction of an appropriate alkene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via an electrophilic addition mechanism, where the peracid transfers an oxygen atom to the alkene, forming the epoxide ring. The reaction conditions usually involve a solvent like dichloromethane and are carried out at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to consistent product quality and higher efficiency. Catalysts may also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(butoxymethyl)oxirane undergoes various types of chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.

    Reduction: Reducing agents can convert the epoxide into alcohols.

    Substitution: Nucleophiles can attack the less hindered carbon of the epoxide ring, resulting in ring-opening and substitution products.

Common Reagents and Conditions

    Oxidation: Reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) are commonly used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxides (RO-) are used in basic conditions to facilitate ring-opening.

Major Products Formed

    Oxidation: Diols

    Reduction: Alcohols

    Substitution: Substituted alcohols or ethers

Scientific Research Applications

(2R)-2-(butoxymethyl)oxirane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions involving epoxides.

    Medicine: It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of epoxy resins, which are essential in coatings, adhesives, and composite materials.

Mechanism of Action

The mechanism by which (2R)-2-(butoxymethyl)oxirane exerts its effects involves the reactivity of the epoxide ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is harnessed in various chemical transformations, making the compound a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-(chloromethyl)oxirane
  • (2R)-2-(methoxymethyl)oxirane
  • (2R)-2-(ethoxymethyl)oxirane

Uniqueness

Compared to its analogs, (2R)-2-(butoxymethyl)oxirane offers unique reactivity due to the presence of the butoxy group. This group can influence the compound’s solubility, reactivity, and overall stability, making it suitable for specific applications where other epoxides may not perform as well.

Properties

IUPAC Name

(2R)-2-(butoxymethyl)oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-2-3-4-8-5-7-6-9-7/h7H,2-6H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUQLAYJZDEMOT-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC[C@H]1CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121906-41-0
Record name Butyl glycidyl ether, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121906410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BUTYL GLYCIDYL ETHER, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y02A7LBH82
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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